3\',5\'-cyclic GMP

Description

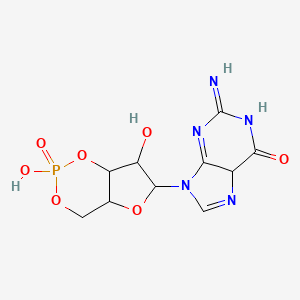

3',5'-Cyclic guanosine monophosphate (cGMP) is a critical secondary messenger in eukaryotic cells, primarily synthesized by guanylyl cyclase (GC) in response to nitric oxide (NO) signaling . It regulates diverse physiological processes, including vascular relaxation, neurotransmission, and phototransduction . cGMP exerts its effects via three primary mechanisms: (1) activation of cGMP-dependent protein kinases (PKG), (2) modulation of cyclic nucleotide-gated ion channels, and (3) interaction with phosphodiesterases (PDEs) that hydrolyze cyclic nucleotides . Its signaling is tightly regulated by spatial and temporal dynamics, with perturbations linked to cardiovascular diseases, neurodegenerative disorders, and cancer .

Properties

Molecular Formula |

C10H12N5O7P |

|---|---|

Molecular Weight |

345.21 g/mol |

IUPAC Name |

9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17) |

InChI Key |

UPCLSKXIRZSGIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate to cyclic guanosine monophosphate. Peptide hormones such as atrial natriuretic factor activate membrane-bound guanylate cyclase, while soluble guanylate cyclase is typically activated by nitric oxide to stimulate cyclic guanosine monophosphate synthesis .

Industrial Production Methods: A microbial-based method has been developed to prepare cyclic dinucleotides, including cyclic guanosine monophosphate, by engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified and simple process involving a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Chemical Reactions Analysis

Enzymatic Degradation by Phosphodiesterases (PDEs)

cGMP is hydrolyzed to 5'-GMP by PDEs, primarily PDE5 and PDE2, which regulate its cellular concentration:

Key characteristics :

-

PDE2 : Dual-specificity (hydrolyzes cAMP and cGMP) with a of ~30 μM for cGMP .

-

PDE5 : High specificity for cGMP ( ~1–4 μM), targeted by inhibitors like sildenafil to prolong cGMP signaling .

| PDE Isoform | Substrate Specificity | (μM) | Inhibitor Example |

|---|---|---|---|

| PDE2 | cAMP/cGMP | 30 | EHNA |

| PDE5 | cGMP | 1–4 | Sildenafil |

Non-Enzymatic Oligomerization

Under prebiotic-like dehydrating conditions, cGMP undergoes oligomerization to form short RNA-like polymers :

-

Conditions : 80°C, neutral-to-alkaline pH (7.0–9.0), and weeks-long incubation.

-

Mechanism : Stacked cGMP molecules undergo transphosphorylation via a ladder-like arrangement, forming 3',5'-phosphodiester bonds .

Comparison with cAMP :

| Parameter | cGMP | cAMP |

|---|---|---|

| Optimal pH | 7.0–9.0 | 7.0–8.0 |

| Oligomer Yield | Higher (~75% efficiency) | Lower (~50% efficiency) |

| Crystal Packing | Tight stacking interactions | Less favorable H-bonding |

This reaction highlights cGMP’s potential role in prebiotic nucleic acid evolution .

Key Synthetic Steps:

-

Protection : 2′-OH silylation with triisopropylsilyl chloride (TIPS-Cl) achieves >85% regioselectivity .

-

Phosphorylation : -phosphonate intermediates form using pivaloyl chloride, followed by sulfurization with elemental sulfur .

-

Deprotection : Fluoride-mediated removal of silyl groups yields pure cGMP analogs .

Optimized Silylation Conditions :

| TIPS-Cl (equiv) | Base (equiv) | Time | Monosilyl (%) | Disilyl Ratio (2′:3′) |

|---|---|---|---|---|

| 5 | 5 (imidazole) | 2 h | 66 | 86:14 |

Oxidation and Redox Regulation

cGMP levels are modulated indirectly by redox reactions affecting sGC:

Scientific Research Applications

3',5'-cyclic GMP (cGMP) is a crucial second messenger molecule involved in various biological processes, with implications for multiple therapeutic areas . It participates in signal transduction pathways and regulates diverse cellular functions in both healthy and disease states .

cGMP Synthesis and Degradation

cGMP is synthesized by particulate or soluble guanylyl cyclases (GCs) upon stimulation by nitric oxide, natriuretic peptides, or guanylin . Soluble guanylyl cyclases (sGCs) are heterodimers that consist of α- and β-subunits . Nitric oxide (NO) activates sGC by binding to the heme moiety, which induces cGMP synthesis . The concentration of cGMP is also modulated by cGMP-degrading phosphodiesterases (PDEs) . PDEs hydrolyze cGMP to GMP, terminating the signal .

Clinical Significance and Therapeutic Applications

cGMP is a drug target for treating pulmonary and cardiovascular disorders . Drugs that enhance sGC activity fall into two classes: sGC stimulators, which act independently of NO and dependently on heme, and sGC activators, which function independently of both NO and heme .

Riociguat is an sGC stimulator with a dual mode of action: it sensitizes sGC to NO and can also increase sGC activity in the absence of NO, leading to vasorelaxation, antiproliferation, and antifibrotic effects . Clinical trials have shown riociguat to be a potential treatment option for pulmonary hypertension, including pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension . Sildenafil, a PDE5 inhibitor, increases cGMP levels by preventing its degradation . Initially used for erectile dysfunction, it is now also approved for treating pulmonary hypertension .

Other Functions of cGMP

cGMP has diverse functions in various systems, including the cardiovascular system, neurotransmission, inflammation, and cell death . Natriuretic peptides stimulate cGMP production in human biliary epithelial cells, which may regulate ductular bile formation . cGMP-dependent protein kinases, ion channels, and phosphodiesterases mediate its cellular functions .

cGMP in Plants

Mechanism of Action

Cyclic guanosine monophosphate acts as a second messenger by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. Through protein kinase activation, cyclic guanosine monophosphate can relax smooth muscle tissues. In blood vessels, the relaxation of vascular smooth muscles leads to vasodilation and increased blood flow. At presynaptic terminals in the striatum, cyclic guanosine monophosphate controls the efficacy of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Cyclic Nucleotides

Structural and Functional Differences

cGMP shares a cyclic phosphate backbone with other 3',5'-cyclic nucleotides but differs in its nucleobase (guanine vs. adenine in cAMP or hypoxanthine in cyclic IMP). This structural distinction underpins its unique receptor interactions and downstream effects.

Table 1: Key Structural and Functional Attributes

Kinase Specificity and Activation

cGMP and cAMP exhibit stark specificity for their respective kinases. cGMP-dependent PKG requires ~1,000-fold lower concentrations of cGMP than cAMP for half-maximal activation (0.1 µM vs. 100 µM cAMP) . Conversely, cAMP-dependent PKA shows 1,000-fold selectivity for cAMP over cGMP . Notably, cyclic IMP activates PKG at intermediate potency, suggesting nucleobase geometry critically influences receptor binding .

Table 2: Activation Thresholds of Cyclic Nucleotide-Dependent Kinases

| Kinase | EC₅₀ for cGMP | EC₅₀ for cAMP | Substrate Specificity Ratio (cGMP/cAMP) |

|---|---|---|---|

| PKG (cGMP-dependent) | 0.1 µM | 100 µM | 1,000:1 |

| PKA (cAMP-dependent) | 100 µM | 0.1 µM | 1:1,000 |

Metabolic Regulation

cGMP and cAMP are hydrolyzed by distinct PDE families: PDE5 preferentially degrades cGMP, while PDE4 targets cAMP . A unique cGMP-binding protein in rat lung co-purifies with PDE activity but lacks kinase function, suggesting novel regulatory mechanisms absent in cAMP signaling .

Physiological and Therapeutic Roles

- cGMP: Mediates NO-induced vasodilation, critical in treating hypertension and erectile dysfunction (e.g., PDE5 inhibitors like sildenafil) . Also implicated in retinal phototransduction and neuroprotection .

- cAMP : Regulates energy metabolism (e.g., glucagon signaling) and synaptic plasticity; PDE4 inhibitors are explored for depression and inflammation .

- Cyclic IMP: Limited physiological role but used experimentally to study PKG activation kinetics .

Cross-Talk and Pathological Implications

While cross-activation of PKG by cAMP (or vice versa) is negligible at physiological concentrations , elevated cAMP in depression may indirectly suppress cGMP via shared PDE pools, exacerbating neuroplasticity deficits . Conversely, NO/cGMP signaling enhances chemotherapeutic efficacy in brain tumors by increasing vascular permeability .

Q & A

Q. What computational tools are effective for modeling cGMP signaling networks in silico?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.